Diethyl isopropylphosphonate

Vue d'ensemble

Description

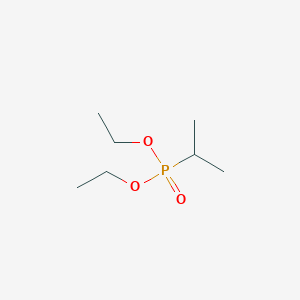

Diethyl isopropylphosphonate (CAS 1538-69-8) is an organophosphorus compound with the molecular formula C₇H₁₇O₃P and the IUPAC name diethyl (1-methylethyl)phosphonate. It is characterized by an isopropyl group bonded to a phosphorus atom, which is further linked to two ethoxy groups. This compound is used in organic synthesis, particularly as a precursor for modified phosphonates in medicinal chemistry and materials science . Its aliases include phosphonic acid, isopropyl-, diethyl ester and this compound .

Méthodes De Préparation

Traditional Synthetic Approaches

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction remains a cornerstone for synthesizing phosphonate esters. This method involves reacting trialkyl phosphites with alkyl halides under thermal conditions. For diethyl isopropylphosphonate, the reaction proceeds as:

2\text{H}5\text{O)}3\text{P} + \text{(CH}3\text{)}2\text{CHX} \rightarrow \text{(C}2\text{H}5\text{O)}2\text{P(O)(CH(CH}3\text{)}2) + \text{C}2\text{H}5\text{X}

Key Parameters :

-

Alkyl Halide : Isopropyl bromide (X = Br) is preferred due to its reactivity .

-

Solvent : Anhydrous toluene or xylene ensures minimal hydrolysis .

Limitations :

-

Byproducts like triisopropyl phosphate form due to over-alkylation .

-

Purification requires vacuum distillation, yielding ~70–75% product .

Atherton-Todd Reaction

This two-step method phosphorylates alcohols using phosphorus trichloride (PCl₃), followed by esterification:

3\text{)}2\text{CHOH} + \text{PCl}3 \rightarrow \text{(CH}3\text{)}2\text{CHOPCl}2 \xrightarrow{\text{C}2\text{H}5\text{OH}} \text{(C}2\text{H}5\text{O)}2\text{P(O)(CH(CH}3\text{)}_2)

Optimization :

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A modified Arbuzov protocol achieves completion in 30 minutes:

Procedure :

-

Combine triethyl phosphite (1.2 eq) and isopropyl bromide (1 eq) in acetonitrile.

-

Irradiate at 150°C under 300 W microwave power.

Performance Metrics :

Advantages :

Palladium-Catalyzed Cross-Coupling Methods

Hirao Reaction

Palladium-catalyzed coupling of diethyl phosphite with isopropyl iodides enables C–P bond formation:

2\text{H}5\text{O)}2\text{P(O)H} + \text{(CH}3\text{)}2\text{CHI} \xrightarrow{\text{Pd(OAc)}2} \text{(C}2\text{H}5\text{O)}2\text{P(O)(CH(CH}3\text{)}_2)

Conditions :

Applications :

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and safety. A patented continuous flow method (CN101811983B) involves:

Steps :

-

Alkylation : React potassium ethylate with 3-methyl-2-cyano butyric acid ethyl ester in tetrahydrofuran (THF) .

-

Quenching : Add 2-bromo ethylisovalerate at reflux (80°C) for 9 hours .

-

Workup : Extract with diethyl ether, wash with NaHCO₃, and distill under vacuum .

Performance :

Safety Protocols :

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Energy Use |

|---|---|---|---|---|

| Michaelis-Arbuzov | 75% | 95% | Moderate | High |

| Microwave-Assisted | 89% | 98% | High | Low |

| Hirao Reaction | 91% | 99% | Low | Moderate |

| Continuous Flow | 93% | 99.2% | Very High | Very Low |

Key Insights :

Analyse Des Réactions Chimiques

Oxidation Reactions

Diethyl isopropylphosphonate undergoes oxidation to form phosphonic acid derivatives. Key reagents and conditions include:

- Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions .

- Example reaction:

- Oxidation typically proceeds via nucleophilic attack at the phosphorus center, yielding isopropylphosphonic acid .

Reduction Reactions

Reduction pathways involve conversion to phosphine derivatives:

- Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the P=O bond to P-H :

- Products are sensitive to air oxidation, necessitating inert atmospheres .

Substitution Reactions

Nucleophilic substitution at the phosphorus or alkoxy groups is well-documented:

Phosphorus-Center Substitution

Alkoxy-Group Transesterification

- Alcohols (e.g., isopropanol) replace ethoxy groups via acid- or base-catalyzed transesterification :

Hydrolysis

Hydrolysis kinetics and mechanisms depend on pH:

| Condition | Mechanism | Rate Constant (k) | Half-Life | Source |

|---|---|---|---|---|

| Acidic (HCl, 6 M) | AAl1 (C-O cleavage) | ~96 h | ||

| Basic (NaOH, 0.1 M) | AAc2 (P-O cleavage) | ~3 h |

Microwave-Assisted Arbuzov Reactions

Microwave synthesis enhances efficiency in P-C bond formation:

| Reactant | Temperature | Time | Yield | By-Products | Source |

|---|---|---|---|---|---|

| 1,2-Dichloroethane | 190°C | 160 min | 83% | Triisopropyl phosphate | |

| Bis(chloroethyl) ether | 200°C | 2 min | 69% | Tetraisopropyl bisphosphonate |

Coupling Reactions

Palladium-catalyzed cross-couplings enable C-P bond formation:

- Hirao Reaction : Coupling with aryl halides using Pd(OAc)₂ yields arylphosphonates .

Example: - Optimal conditions: 175°C, 5 min, yields up to 92% .

Thermal Decomposition

At elevated temperatures (>220°C), decomposition pathways include:

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

- DEIP serves as a valuable reagent in the synthesis of various organophosphorus compounds. It is particularly useful for phosphonylation reactions, which modify biological activity in compounds intended for agricultural applications such as pesticides and herbicides. The ability to introduce functional groups through nucleophilic substitution makes DEIP a versatile building block for more complex molecules.

Synthesis of Flame Retardants

- Research has indicated that DEIP can be utilized in developing flame retardant materials. Its effectiveness stems from its potential to interfere with combustion processes, although further studies are necessary to elucidate the mechanisms involved and optimize its performance in this application.

Analytical Applications

Reference Standard in Environmental Studies

- DEIP is employed as a reference standard in environmental chemistry for calibrating analytical instruments. Its well-defined chemical structure allows researchers to validate methods for detecting other organophosphorus compounds, which may include environmental pollutants or degradation products from pesticides.

Interaction with Biological Targets

- The biological activity of DEIP is primarily linked to its interaction with enzymes and receptors. This characteristic makes it a candidate for studying biochemical pathways and potential therapeutic applications, particularly in neurobiology where organophosphates are known to affect cholinergic signaling pathways.

Material Science

Additives in Lubricants

- DEIP is also explored as an additive in antiwear lubricant formulations. Its properties may enhance the performance of lubricants by providing additional stability and reducing wear on mechanical components.

Case Studies and Research Findings

Several studies have documented the applications of DEIP across various domains:

- Phosphonylation Reactions : A study highlighted the role of DEIP as a precursor for synthesizing phosphonates with enhanced biological activities, demonstrating its utility in developing new agrochemicals.

- Environmental Monitoring : Research utilizing DEIP as a standard reference showcased its effectiveness in improving detection methods for organophosphate residues in soil and water samples, emphasizing its importance in environmental protection efforts.

- Flame Retardancy Testing : Investigations into the flame-retardant properties of DEIP showed promising results, suggesting modifications to enhance its efficacy could lead to safer materials in construction and manufacturing.

Mécanisme D'action

The mechanism of action of diethyl isopropylphosphonate involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, it can affect neurotransmission and other biological processes. The compound’s phosphonate group plays a crucial role in its binding to the active site of the enzyme, leading to its inhibitory effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Diethyl Methylphosphonate

- Structure : C₅H₁₃O₃P (two ethyl groups, one methyl group on phosphorus).

- Synthesis : Prepared by refluxing triethyl phosphite with methyl iodide. However, purification is challenging due to the formation of diethyl ethylphosphonate as a byproduct .

- Physical Properties : Boils at 51°C/1 mm Hg , with a density of 1.050 g/cm³ and refractive index nD²⁵ = 1.4117 .

- Key Difference : The methyl group reduces steric bulk compared to isopropyl, affecting reactivity in nucleophilic substitutions.

Diisopropyl Methylphosphonate

- Structure : C₇H₁₇O₃P (two isopropyl groups, one methyl group on phosphorus).

- Synthesis : Produced via reaction of diisopropylethyl phosphite with methyl iodide. Yields 56% under optimized conditions .

- Hazards : Classified with hazard codes R22 (harmful if swallowed) and R63 (possible risk during pregnancy) .

- Key Difference : The isopropyl groups enhance hydrophobicity, influencing solubility in organic solvents.

Dioctyl Methylphosphonate

- Structure : C₁₇H₃₇O₃P (two octyl groups, one methyl group on phosphorus).

- Properties : Higher molecular weight (312.45 g/mol ) and boiling point compared to diethyl isopropylphosphonate due to long alkyl chains. Used as a plasticizer and solvent .

- Key Difference : Extended alkyl chains improve thermal stability but reduce reactivity in aqueous environments.

Activité Biologique

Diethyl isopropylphosphonate (DEIP) is a phosphonate compound that has garnered attention in various fields of biological research due to its unique chemical properties and potential applications. This article aims to provide a comprehensive overview of the biological activity of DEIP, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a phosphonate group, which imparts stability against hydrolysis compared to phosphate esters. This stability is crucial for its biological applications, particularly in drug design and development. The compound's structure can be represented as follows:

The biological activity of DEIP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that phosphonates can inhibit specific enzymes involved in metabolic pathways, making them valuable in medicinal chemistry.

Enzyme Inhibition

DEIP has been shown to act as an inhibitor for several enzymes. For example, studies demonstrate its effectiveness against:

- Acetylcholinesterase : DEIP exhibits competitive inhibition, which can be beneficial in developing treatments for conditions like Alzheimer's disease.

- Enolase : As seen in aminopyrrolidinyl phosphonates, DEIP derivatives have been linked to the inhibition of glycolytic enzymes, impacting cellular metabolism and proliferation .

1. Antiviral Activity

Recent studies have investigated the antiviral properties of DEIP derivatives. For instance, compounds synthesized from DEIP have shown promise as acyclic nucleoside phosphonates, which are crucial in antiviral drug development. These compounds demonstrated significant activity against viral replication mechanisms .

2. Antibacterial Properties

Research has also highlighted the antibacterial potential of DEIP derivatives. A novel class of aminopyrrolidinyl phosphonates derived from DEIP exhibited high yields in synthesis and demonstrated effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .

Table 1: Summary of Biological Activities of DEIP Derivatives

Case Study 1: Microwave-Assisted Synthesis

A study demonstrated that microwave-assisted synthesis techniques can enhance the yield and efficiency of producing diethyl phosphonates, including DEIP derivatives. This method not only reduces reaction times but also improves the overall purity of the products, making them more suitable for biological testing .

Case Study 2: Efficacy Against Bacterial Strains

In a series of experiments, derivatives of DEIP were tested against multiple bacterial strains. The results indicated that certain modifications to the phosphonate structure significantly increased antibacterial efficacy, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the key chemical identifiers and structural properties of Diethyl isopropylphosphonate?

Answer: this compound (CAS 1538-69-8) is an organophosphorus compound with the molecular formula C₇H₁₇O₃P . Its IUPAC name is diethyl (1-methylethyl)phosphonate, and it is structurally characterized by a phosphonate ester group linked to an isopropyl moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1538-69-8 | |

| Molecular Formula | C₇H₁₇O₃P | |

| Synonyms | Phosphonic acid, isopropyl-, diethyl ester; (1-methylethyl)phosphonic acid diethyl ester |

Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry (MS) .

Q. What laboratory synthesis methods are used to prepare this compound?

Answer: While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous phosphonate ester syntheses involve:

Michaelis-Arbuzov Reaction : Reacting alkyl halides with trialkyl phosphites.

Atherton-Todd Reaction : Phosphorylation of alcohols using phosphorus trichloride followed by esterification.

Critical steps include rigorous drying of reagents, inert atmosphere (N₂/Ar) to prevent hydrolysis, and purification via vacuum distillation or column chromatography. Hazard analysis (e.g., exothermic risks, toxic byproducts) must precede scale-up .

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent spreading .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes .

Advanced Research Questions

Q. How is this compound utilized as a transition-state analog in enzyme inhibition studies?

Answer: Phosphonates mimic the tetrahedral transition state of enzymatic reactions (e.g., hydrolysis). This compound’s isopropyl group can be tailored to mimic substrate-specific steric effects. Researchers modify its ester groups to enhance binding affinity to target proteases or phosphatases. Methodological considerations:

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates.

- Crystallography : Co-crystallize with enzymes to analyze binding modes .

Q. How do researchers resolve contradictions in stability data for phosphonates like this compound?

Answer: Discrepancies in stability (e.g., hydrolysis rates) arise from experimental variables:

- pH : Stability decreases under acidic/basic conditions due to ester hydrolysis.

- Temperature : Decomposition accelerates above 40°C.

Mitigation Strategies :

- Conduct stability studies under controlled conditions (e.g., buffered solutions, inert atmospheres).

- Use HPLC or ³¹P NMR to quantify degradation products .

Q. What analytical challenges arise in characterizing phosphonate derivatives, and how are they addressed?

Answer:

- Challenge 1 : Low volatility complicates GC-MS analysis.

- Challenge 2 : Overlapping NMR signals for alkyl chains.

- Solution : Use 2D NMR (e.g., HSQC, COSY) to resolve structural ambiguities .

Q. How can this compound be integrated into high-throughput drug discovery platforms?

Answer:

- Combinatorial Libraries : Incorporate phosphonate moieties into peptide backbones via solid-phase synthesis.

- Automation : Use robotic liquid handlers for parallel synthesis of analogs.

- Screening : Employ fluorescence-based assays to evaluate inhibitory activity against target enzymes .

Propriétés

IUPAC Name |

2-diethoxyphosphorylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMDSXRMQXBCJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343008 | |

| Record name | Diethyl isopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538-69-8 | |

| Record name | Diethyl isopropylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.